REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].[F:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][CH2:20]Br)=[CH:15][CH:14]=1>O>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][N:9]([CH2:20][CH2:19][C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)[CH2:10][CH2:11]1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
shaken with 5% hydrochloric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
FILTRATION
|
Details
|
The separated solid hydrochloride is filtered off
|
Type
|
WASH
|
Details
|
washed with a small quantity of water
|
Type
|
CUSTOM
|
Details
|
the base isolated again by extraction with benzene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCN(CC1)CCC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |